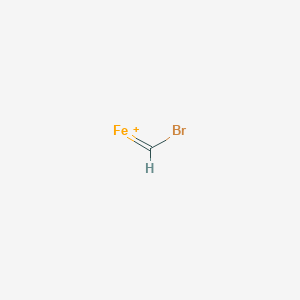
(Bromomethylidene)iron(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Bromomethylidene)iron(1+) is a coordination compound featuring an iron center bonded to a bromomethylidene ligand
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Bromomethylidene)iron(1+) typically involves the reaction of iron complexes with brominated organic compounds under controlled conditions. One common method includes the reaction of iron pentacarbonyl with bromoform in the presence of a base, leading to the formation of the desired compound.
Industrial Production Methods: While specific industrial production methods for (Bromomethylidene)iron(1+) are not well-documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反応の分析
Types of Reactions: (Bromomethylidene)iron(1+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iron complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The bromomethylidene ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions often involve the use of phosphines or other coordinating ligands.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of iron-ligand complexes.
科学的研究の応用
(Bromomethylidene)iron(1+) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in cyclopropanation reactions.
Biology: Research is ongoing to explore its potential as a bioinorganic model compound.
Medicine: The compound’s reactivity is being studied for potential therapeutic applications.
Industry: It is investigated for use in material science, including the development of new materials with unique properties.
作用機序
The mechanism of action of (Bromomethylidene)iron(1+) involves its ability to coordinate with various substrates, facilitating chemical transformations. The iron center acts as a catalytic site, while the bromomethylidene ligand can participate in electron transfer processes. This coordination chemistry is crucial for its catalytic activity and reactivity.
類似化合物との比較
(Chloromethylidene)iron(1+): Similar in structure but with a chlorine atom instead of bromine.
(Iodomethylidene)iron(1+): Features an iodine atom, leading to different reactivity.
(Methylidene)iron(1+): Lacks a halogen substituent, resulting in distinct chemical behavior.
Uniqueness: (Bromomethylidene)iron(1+) is unique due to the presence of the bromine atom, which influences its electronic properties and reactivity. This makes it particularly useful in specific catalytic applications where bromine’s properties are advantageous.
特性
CAS番号 |
90143-38-7 |
|---|---|
分子式 |
CHBrFe+ |
分子量 |
148.77 g/mol |
IUPAC名 |
bromomethylideneiron(1+) |
InChI |
InChI=1S/CHBr.Fe/c1-2;/h1H;/q;+1 |
InChIキー |
UHPQKMBGNURYFU-UHFFFAOYSA-N |
正規SMILES |
C(=[Fe+])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


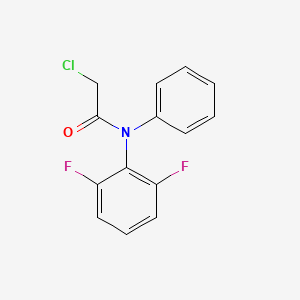

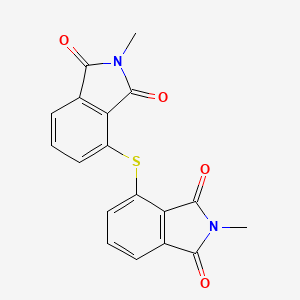
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene](/img/structure/B14368004.png)
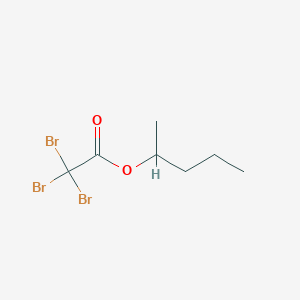
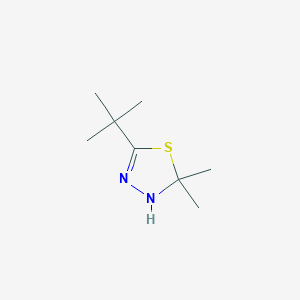
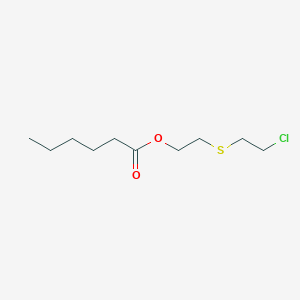

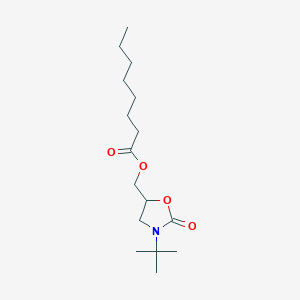
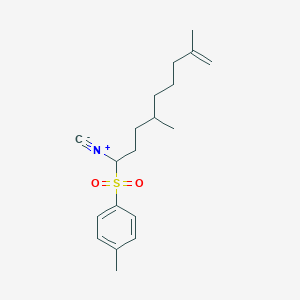
![4-[(1-Carboxyethyl)amino]butanoic acid](/img/structure/B14368055.png)

![2-[3-(2-Chlorophenyl)propyl]pyridine](/img/structure/B14368061.png)

